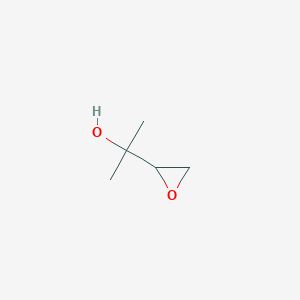

2-(oxiran-2-yl)propan-2-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(oxiran-2-yl)propan-2-ol is an organic compound with the molecular formula C5H10O2. It is a member of the epoxide family, characterized by the presence of an oxygen atom bonded to two adjacent carbon atoms, forming a three-membered ring. This compound is also known for its hydroxyl group attached to the third carbon, making it a versatile intermediate in various chemical reactions.

Mechanism of Action

Target of Action

Epoxides, in general, are highly reactive due to the strain in the three-membered ring . They can react with a variety of nucleophiles, including water, alcohols, and amines .

Mode of Action

The mode of action of 1,2-Epoxy-3-hydroxy-3-methylbutane involves the opening of the epoxide ring. This can occur under both acidic and basic conditions . Under acidic conditions, the oxygen in the epoxide ring is protonated, creating a good leaving group. The carbon-oxygen bond then begins to break, and positive charge builds up on the more substituted carbon . Under basic conditions, the reaction proceeds via an SN2 mechanism, with the nucleophile attacking the less substituted carbon .

Biochemical Pathways

It’s known that the 1,2-epoxy-2-methyl-3-butene formed is subject to rapid, mainly non-enzymatic hydrolysis to form 1,2-dihydroxy-2-methyl-3-butene .

Pharmacokinetics

A study on related compounds, 1,3-butadiene, 1,2-epoxy-3-butene, and 1,2:3,4-diepoxybutane, suggests that these compounds are metabolized in the body, and their clearance rates can be modeled using physiologically based pharmacokinetic models .

Result of Action

The result of the action of 1,2-Epoxy-3-hydroxy-3-methylbutane is the formation of 1,2-dihydroxy-2-methyl-3-butene, as a result of the hydrolysis of the epoxide ring . This can lead to various downstream effects, depending on the specific context and environment.

Action Environment

The action, efficacy, and stability of 1,2-Epoxy-3-hydroxy-3-methylbutane can be influenced by various environmental factors. These include the pH (which can affect the rate of the epoxide ring-opening), the presence of other nucleophiles, and the temperature .

Biochemical Analysis

Biochemical Properties

1,2-Epoxy-3-hydroxy-3-methylbutane is known for its unique biochemical properties

Cellular Effects

It is unclear how this compound influences cell function, including its impact on cell signaling pathways, gene expression, and cellular metabolism .

Temporal Effects in Laboratory Settings

Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is lacking .

Dosage Effects in Animal Models

The effects of 1,2-Epoxy-3-hydroxy-3-methylbutane vary with different dosages in animal models

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(oxiran-2-yl)propan-2-ol can be synthesized through several methods. One common approach involves the epoxidation of 3-hydroxy-3-methyl-1-butene using a peracid, such as m-chloroperbenzoic acid (m-CPBA). The reaction typically occurs at room temperature and yields the desired epoxide .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and purification to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(oxiran-2-yl)propan-2-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the epoxide ring to diols.

Substitution: Nucleophilic substitution reactions can open the epoxide ring, leading to the formation of different products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Acidic or basic conditions can facilitate the ring-opening of the epoxide.

Major Products Formed

Oxidation: Ketones or aldehydes.

Reduction: Diols.

Substitution: Various alcohols or ethers, depending on the nucleophile used.

Scientific Research Applications

2-(oxiran-2-yl)propan-2-ol has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is used in studies involving enzyme-catalyzed reactions and metabolic pathways.

Medicine: It is a precursor in the synthesis of pharmaceutical compounds.

Industry: The compound is utilized in the production of polymers and resins

Comparison with Similar Compounds

Similar Compounds

1,2-Epoxy-3-methylbutane: Lacks the hydroxyl group, making it less reactive in certain reactions.

2,3-Epoxy-2-methylbutane: Similar structure but different positioning of the epoxide ring and methyl group.

Uniqueness

2-(oxiran-2-yl)propan-2-ol is unique due to the presence of both an epoxide ring and a hydroxyl group. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name |

2-(oxiran-2-yl)propan-2-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2/c1-5(2,6)4-3-7-4/h4,6H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDUKJERMEWMMMD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1CO1)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

102.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-acetamidophenyl)-N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)acetamide](/img/structure/B2862258.png)

![Methyl 2-[(3-methyl-1-propylpyrazol-4-yl)amino]acetate](/img/structure/B2862259.png)

![4-benzyl-N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2862267.png)

![ethyl 2-(5-oxo-1,4-thiazepane-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2862272.png)

![5-[2-(Morpholin-4-yl)-2-oxoethyl]imidazolidine-2,4-dione](/img/structure/B2862276.png)

![5-{2-thia-5-azabicyclo[2.2.1]heptane-5-carbonyl}-1H-1,2,3-benzotriazole](/img/structure/B2862278.png)

![3-butyl-8-(2,3-dimethylphenyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2862281.png)